3-(5-Fluoropyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-3-yl)aniline is a fluorinated aromatic amine, characterized by the presence of a fluorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoropyridin-3-yl)aniline typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor compound. For instance, the reaction of 3,5-dichloropyridine with a fluorinating agent like potassium fluoride in a polar aprotic solvent can yield the desired fluorinated pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Fluoropyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyridin-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-3-yl)aniline and its derivatives often involves interactions with biological targets. For instance, antibacterial derivatives of this compound can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyridine: Lacks the aniline group but shares the fluorinated pyridine core.
5-Fluoropyridine-3-boronic acid: Used as a pharmaceutical intermediate.
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone: Exhibits antibacterial activity.
Uniqueness: 3-(5-Fluoropyridin-3-yl)aniline is unique due to the combination of the fluorinated pyridine ring and the aniline group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9FN2 |
---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9FN2/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H,13H2 |
InChI-Schlüssel |
PTBQDOGDEPOPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.